2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethanone
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Overview
Description
2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one is a fluorinated organic compound with the molecular formula C8H3F5O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties. It is used in various scientific research applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one typically involves the fluorination of corresponding ketones. One common method includes the reaction of 2,3,4-trifluorobenzaldehyde with difluoromethyl ketone under controlled conditions. The reaction is usually carried out in the presence of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) at low temperatures to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and optimized reaction parameters can further enhance the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, forming 2,2-difluoro-1-(2,3,4-trifluorophenyl)ethanol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique fluorinated structure.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one involves its interaction with molecular targets through its fluorinated groups. These interactions can lead to the inhibition of specific enzymes or alteration of protein functions. The compound’s fluorine atoms can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their activity and stability .
Comparison with Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but with three fluorine atoms on the alpha carbon instead of two.
2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: Contains additional chlorine atoms, which alter its reactivity and applications
Uniqueness: 2,2-Difluoro-1-(2,3,4-trifluorophenyl)ethan-1-one is unique due to its specific arrangement of fluorine atoms, which provides distinct chemical properties such as increased reactivity and stability. This makes it particularly valuable in research and industrial applications where these properties are desired .
Properties
Molecular Formula |
C8H3F5O |
---|---|
Molecular Weight |
210.10 g/mol |
IUPAC Name |
2,2-difluoro-1-(2,3,4-trifluorophenyl)ethanone |
InChI |
InChI=1S/C8H3F5O/c9-4-2-1-3(5(10)6(4)11)7(14)8(12)13/h1-2,8H |
InChI Key |
ABDDCUNADYQOMQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)C(F)F)F)F)F |
Origin of Product |
United States |
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